propyl-PEG2-bromide
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Overview
Description
Propyl-PEG2-bromide: is a chemical compound with the molecular formula C7H15BrO2 . It is a polyethylene glycol (PEG) derivative that contains a bromide group. The bromide group is a good leaving group, making this compound useful in various nucleophilic substitution reactions . The PEG modification increases the aqueous solubility of the resulting compound, making it valuable in bioconjugation and PEGylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl-PEG2-bromide can be synthesized through the nucleophilic substitution of a PEG derivative with a bromide source. One common method involves the reaction of a PEG derivative with hydrobromic acid (HBr) under controlled conditions to introduce the bromide group . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar nucleophilic substitution techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Propyl-PEG2-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. This compound can react with various nucleophiles, such as thiols, amines, and azides, to form new covalent bonds .
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, azides
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Copper(I) iodide (CuI) for azide-alkyne cycloaddition (Click Chemistry)
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with thiols forms thioethers, while reaction with amines forms amides .
Scientific Research Applications
Propyl-PEG2-bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl-PEG2-bromide involves the nucleophilic substitution of the bromide group by various nucleophiles. The bromide group acts as a leaving group, allowing the nucleophile to form a new covalent bond with the PEG backbone . This process is facilitated by the presence of a catalyst, which activates the bromide group and enhances the reaction rate .
Comparison with Similar Compounds
- Methyl-PEG2-bromide
- Ethyl-PEG2-bromide
- Butyl-PEG2-bromide
Comparison: Propyl-PEG2-bromide is unique due to its specific chain length and the presence of the bromide group, which provides distinct reactivity and solubility properties compared to other PEG-bromide derivatives . The propyl chain length offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-2-4-9-6-7-10-5-3-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJDTGZWADKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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